
5-(1H-1,2,4-triazol-1-yl)-1H-indole
Overview
Description
5-(1H-1,2,4-triazol-1-yl)-1H-indole is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of 5-(1H-1,2,4-triazol-1-yl)-1H-indole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against these bacteria .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
5A | Staphylococcus aureus | 8 |
5B | E. coli | 10 |
5C | Bacillus subtilis | 17 |
5D | E. coli | 16 |
Anticancer Properties
Research has indicated that compounds containing the indole moiety have potential anticancer activities. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For example, molecular docking studies suggest that these compounds can effectively bind to DNA gyrase, an enzyme critical for bacterial DNA replication and a target for anticancer drugs .
Agricultural Applications
Fungicidal Properties
The triazole ring in the compound is known for its fungicidal properties. It has been investigated as a potential agent in controlling fungal diseases in crops. A study highlighted that derivatives of this compound showed effective inhibition against various plant pathogens, making them suitable candidates for agricultural fungicides .
Materials Science
Synthesis of Novel Materials
This compound has also been used as a building block in the synthesis of novel materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. This makes it valuable in developing advanced materials for industrial applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comprehensive study evaluating the antimicrobial efficacy of various derivatives of this compound, researchers synthesized several compounds and tested them against common pathogens. The results indicated that certain derivatives had significantly lower MIC values compared to traditional antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
A series of experiments were conducted to assess the anticancer activity of synthesized indole derivatives. The findings revealed that specific compounds not only inhibited cancer cell growth but also induced apoptosis in cancer cells through mitochondrial pathways. This positions them as promising candidates for further development in cancer therapy .
Properties
Molecular Formula |
C10H8N4 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-yl)-1H-indole |
InChI |
InChI=1S/C10H8N4/c1-2-10-8(3-4-12-10)5-9(1)14-7-11-6-13-14/h1-7,12H |
InChI Key |
AHLPBGCUTQVNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N3C=NC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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